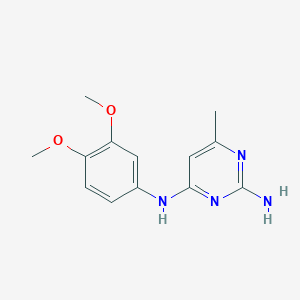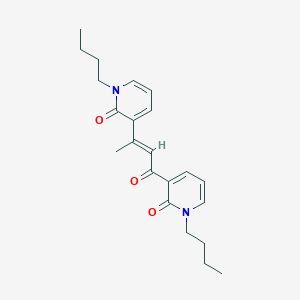![molecular formula C11H16N4O B5373438 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)
6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring, which is known for its biological activity.
Mécanisme D'action
The mechanism of action of 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various biological processes. It has also been found to modulate the immune system, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit anticancer properties, by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system, by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high yield and purity. This makes it suitable for various applications, including drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of new drugs based on this compound, which may have improved efficacy and reduced toxicity compared to existing drugs. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Finally, further research is needed to understand the limitations and potential risks associated with the use of this compound in various experiments.
Méthodes De Synthèse
The synthesis of 6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 6-butyl-2,4-dimethylpyrimidine-5-carbaldehyde with 3-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the triazole ring. The yield of this reaction is high, and the product is obtained in a pure form, making it suitable for various applications.
Applications De Recherche Scientifique
6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, anticancer, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor, as well as for its ability to modulate the immune system. These properties make it an attractive candidate for drug development, as well as for use in various research applications.
Propriétés
IUPAC Name |
6-butyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-4-5-6-9-7(2)12-11-13-8(3)14-15(11)10(9)16/h4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYPGNLQLNXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2N=C(NN2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)


![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)
![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)


![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)
![4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride](/img/structure/B5373458.png)